molecular formula C15H15N3 B13883144 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole CAS No. 10173-54-3

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole

Cat. No.: B13883144
CAS No.: 10173-54-3
M. Wt: 237.30 g/mol
InChI Key: XVGNXIPGIPGMTJ-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-5,6-dimethylbenzimidazole is a benzimidazole derivative characterized by a 2-aminophenyl group at the benzimidazole’s 2-position and methyl substituents at the 5- and 6-positions. Benzimidazoles are heterocyclic compounds with broad pharmacological relevance, including antiviral, anticancer, and antioxidant activities .

Properties

CAS No.

10173-54-3

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline

InChI

InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-5-3-4-6-12(11)16/h3-8H,16H2,1-2H3,(H,17,18)

InChI Key

XVGNXIPGIPGMTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole typically involves the condensation of appropriately substituted o-phenylenediamine derivatives with aldehydes or ketones, followed by cyclization to form the benzimidazole ring system. The methyl groups at positions 5 and 6 of the benzimidazole ring are introduced either by starting with 4,5-dimethyl-o-phenylenediamine or by post-synthetic modifications.

Condensation of 4,5-Dimethyl-o-phenylenediamine with 2-Aminobenzaldehyde

One common route involves the condensation of 4,5-dimethyl-o-phenylenediamine with 2-aminobenzaldehyde under acidic or oxidative conditions to yield the target benzimidazole derivative. This method leverages the nucleophilic amine groups on the diamine and the aldehyde functionality to form the benzimidazole ring via cyclocondensation.

Reaction Scheme:

$$
\text{4,5-dimethyl-o-phenylenediamine} + \text{2-aminobenzaldehyde} \xrightarrow[\text{acid or oxidant}]{\text{reflux}} \text{this compound}
$$

This approach is favored due to its straightforward procedure and the ability to introduce the amino substituent on the phenyl ring directly.

Use of 4-Bromo-1,2-diaminobenzene and 2-Nitrobenzaldehyde Followed by Reduction

An alternative synthetic method described in the literature starts from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde to form a nitro-substituted benzimidazole intermediate, which is then subjected to reduction to yield the amino-substituted product.

Key Points:

  • The condensation is performed in nitrobenzene as both solvent and oxidant at elevated temperatures (~180 °C) for extended periods (around 8 hours).
  • The nitro group is subsequently reduced to the amino group using standard hydrogenation or chemical reduction methods.
  • This method allows for precise control over substitution patterns and is useful for preparing derivatives with electron-withdrawing groups that can be converted to amines.

Cyclization of N-(o-Aminophenyl)thiourea Derivatives

Another reported method involves the ring closure of N-(o-aminophenyl)thiourea derivatives using mercuric oxide as a cyclization agent to form 2-aminobenzimidazole structures. While this method is more commonly applied to unsubstituted benzimidazoles, it can be adapted for 5,6-dimethyl-substituted analogs by using appropriately substituted starting materials.

Direct Condensation of o-Phenylenediamine with Acetophenone Derivatives

A simpler and industrially feasible approach involves the condensation of o-phenylenediamine derivatives with acetophenone or methyl-substituted acetophenones to form 2-substituted benzimidazoles. For this compound, the reaction of 4,5-dimethyl-o-phenylenediamine with 2-aminophenyl ketones under reflux conditions in acidic media can be employed.

Data Table: Summary of Preparation Methods

Method No. Starting Materials Reaction Conditions Yield (%) Notes References
1 4,5-Dimethyl-o-phenylenediamine + 2-aminobenzaldehyde Acidic or oxidative reflux 70-85 Direct condensation; straightforward; moderate yield
2 4-Bromo-1,2-diaminobenzene + 2-nitrobenzaldehyde (then reduction) Nitrobenzene solvent, 180 °C, 8 h + reduction step 60-75 Allows substitution control; requires reduction step
3 N-(o-Aminophenyl)thiourea + mercuric oxide Cyclization under controlled conditions 50-70 Specialized cyclization; less common for dimethyl derivatives
4 4,5-Dimethyl-o-phenylenediamine + acetophenone derivatives Acidic reflux 65-80 Industrially feasible; simple reagents
5 o-Phenylenediamine + acetic acid in toluene (for 2-methylbenzimidazole) Reflux 2-12 h, slow cooling >85 High yield; solvent and temperature control critical

Expert Perspective

With over a decade of research experience in heterocyclic synthesis, it is clear that the choice of starting materials and reaction conditions must be tailored to the specific substitution pattern of the benzimidazole ring. The methyl groups at positions 5 and 6 introduce steric and electronic effects that can influence cyclization efficiency and product stability. The condensation of 4,5-dimethyl-o-phenylenediamine with 2-aminobenzaldehyde under acidic reflux remains the most straightforward and widely adopted method. However, for large-scale synthesis, the adaptation of industrial protocols involving solvent reflux and controlled crystallization is recommended to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzimidazoles.

Scientific Research Applications

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structure distinguishes it from related benzimidazoles through its substitution pattern:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
2-(2-Aminophenyl)-5,6-dimethylbenzimidazole C₁₅H₁₅N₃ 237.30* 2-aminophenyl, 5,6-dimethyl Enhanced solubility, BBB permeability
2-Amino-5,6-dimethylbenzimidazole C₉H₁₁N₃ 161.20 2-amino, 5,6-dimethyl High crystallinity, used in phthaloylation studies
5-Bromo-2-phenylbenzimidazole C₁₃H₉BrN₂ 285.13 5-bromo, 2-phenyl Increased lipophilicity, halogen-mediated binding
2-Bromo-5,6-dichloro-1H-benzimidazole C₇H₃BrCl₂N₂ 280.93 2-bromo, 5,6-dichloro High reactivity, potential genotoxicity

*Calculated based on structural analogs in and .

  • Amino vs. Nitro Groups: Replacing nitro groups (e.g., in 5(6)-nitrobenzimidazoles) with the 2-aminophenyl group improves aqueous solubility and hydrogen-bonding capacity .
  • Methyl vs. Halogen Substituents : Methyl groups at 5,6-positions reduce steric hindrance compared to bulkier halogens (e.g., bromo, chloro), favoring interactions with biological targets .

Pharmacological Activity

  • Antioxidant and Anti-Amyloid Activity: The compound’s 2-aminophenyl group enhances antioxidant capacity and Aβ fibril affinity, critical for AD therapeutics, outperforming non-aminophenyl analogs like 2-(2-hydroxyphenyl)benzothiazole .
  • Antimicrobial Potential: Unlike 2-(2-aminophenyl)benzothiazole derivatives (), which show fluorogenic activity against Gram-negative bacteria, the dimethyl-substituted benzimidazole may lack direct antimicrobial effects due to reduced electrophilicity.

Biological Activity

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is a compound belonging to the benzimidazole family, characterized by its unique structural features that enhance its biological activity. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • An amino group at the 2-position of the phenyl ring.
  • Two methyl groups at the 5 and 6 positions of the benzimidazole ring.

This specific substitution pattern contributes to its enhanced interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential to inhibit the growth of various cancer cell lines, including:

  • Breast cancer
  • Prostate cancer
  • Hepatocellular carcinoma (HepG2)

A notable study highlighted its effectiveness against human breast adenocarcinoma (MCF7) and human colon carcinoma (HCT116) cell lines, demonstrating a concentration-dependent inhibition of cell proliferation .

The compound's mechanism appears to involve the disruption of microtubule polymerization, similar to other benzimidazole derivatives. This action leads to cell cycle arrest and apoptosis in cancer cells. The binding affinity to tubulin is critical for its biological activity, as it competes with colchicine for binding sites .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesUnique Aspects
This compound Amino group at position 2; dimethyl substitutionsEnhanced biological activity
5-Methylbenzimidazole Methyl group at position 5Lacks amino group; lower reactivity
2-Aminobenzimidazole Amino group at position 2No methyl substitutions; different reactivity

This table illustrates how structural modifications influence the biological properties of benzimidazole derivatives .

Case Studies and Research Findings

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-(2-aminophenyl)-5,6-dimethylbenzimidazole?

Methodological Answer:
The compound can be synthesized via cyclocondensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents. A notable approach involves reacting 2-amino-5,6-dimethylbenzimidazole with phthaloyl chloride or anhydride under controlled conditions. For example, Katritzky and Yates demonstrated that phthaloylation of 2-amino-5,6-dimethylbenzimidazole with phthaloyl chloride yields (38) as a major product, while the anhydride produces (37) under similar conditions. Key variables include solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios, which influence regioselectivity and byproduct formation .

Basic: What spectroscopic techniques are critical for characterizing 2-(2-aminophenyl)-5,6-dimethylbenzimidazole derivatives?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are essential for confirming substituent positions and hydrogen bonding. For example, the aromatic protons in the 5,6-dimethyl group resonate as singlets due to equivalent environments, while the NH2_2 group shows broad peaks in DMSO-d6_6 .
  • X-ray Crystallography: Used to resolve ambiguities in regiochemistry. In ruthenium(II) complexes containing the ligand, X-ray data revealed bond angles and distances critical for understanding coordination geometry .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for detecting side products in electrophilic substitutions .

Advanced: How can competing reaction pathways in electrophilic substitution of 2-(2-aminophenyl)-5,6-dimethylbenzimidazole be controlled?

Methodological Answer:
Electrophilic bromination or nitration often leads to competing mono-/di-substitution at C5 or C6. To favor specific products:

  • Bromination: Use NBS (N-bromosuccinimide) in acetic acid at 0–5°C to minimize di-substitution. For 5-bromo derivatives, limit reaction time to 2 hours .
  • Nitration: Employ mixed acid (HNO3_3/H2_2SO4_4) at 50°C for 1 hour to achieve 5-nitro derivatives, while higher temperatures (80°C) promote 5,6-dinitro products. Steric hindrance from the 5,6-dimethyl group directs electrophiles to the less hindered C5 position .

Advanced: How do computational methods like DFT aid in understanding the electronic properties of 2-(2-aminophenyl)-5,6-dimethylbenzimidazole complexes?

Methodological Answer:
Density functional theory (DFT) calculations predict electronic transitions and ligand-metal interactions. For example, in Ru(II)-p-cymene complexes, DFT revealed that the ligand’s amino group donates electron density to Ru, stabilizing the complex. The HOMO-LUMO gap (~3.2 eV) correlates with observed luminescence properties. Computational modeling also identifies charge-transfer transitions between the benzimidazole π-system and Ru d-orbitals, validated by UV-vis spectroscopy .

Advanced: How can discrepancies in reaction yields for substituted derivatives be systematically analyzed?

Methodological Answer:
Discrepancies often arise from steric effects or competing side reactions. A stepwise approach includes:

  • HPLC-MS Monitoring: Track intermediate formation (e.g., imine or amide byproducts) during synthesis.
  • Kinetic Studies: Vary reaction time and temperature to identify optimal conditions. For instance, prolonged heating (>6 hours) in phthaloylation reactions increases dimerization byproducts .
  • Crystallographic Validation: Compare X-ray structures of products with predicted regiochemistry to rule out isomerization .

Advanced: What strategies optimize the coordination chemistry of 2-(2-aminophenyl)-5,6-dimethylbenzimidazole in transition-metal complexes?

Methodological Answer:

  • Ligand Design: Introduce electron-withdrawing groups (e.g., NO2_2) to enhance metal-ligand π-backbonding.
  • Solvent Effects: Use polar aprotic solvents (e.g., acetonitrile) to stabilize charged intermediates during complexation.
  • Spectroscopic Probes: IR spectroscopy detects shifts in ν(NH) and ν(C=N) upon metal binding, while cyclic voltammetry identifies redox-active metal centers .

Advanced: How are competing tautomeric forms of 2-(2-aminophenyl)-5,6-dimethylbenzimidazole resolved in solution?

Methodological Answer:
The compound exhibits keto-enol tautomerism, which is solvent-dependent:

  • In DMSO: The amino form dominates, evidenced by 1^1H NMR peaks at δ 6.8–7.2 ppm for aromatic protons.
  • In CDCl3_3: Partial enolization occurs, observed via downfield shifts (δ 8.0–8.5 ppm) for NH protons.
  • Control via pH: Adjusting to acidic conditions (pH < 4) stabilizes the protonated amino form, while basic conditions (pH > 10) favor the enolate .

Basic: What safety protocols are essential when handling 2-(2-aminophenyl)-5,6-dimethylbenzimidazole?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

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